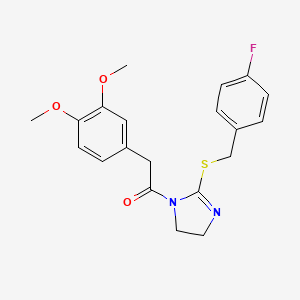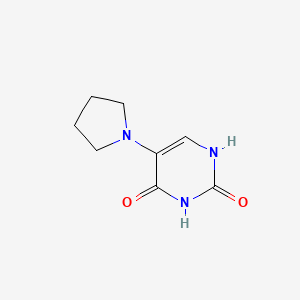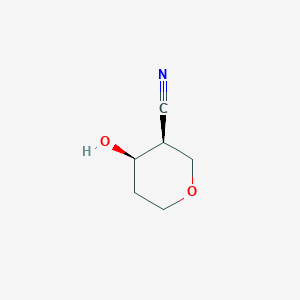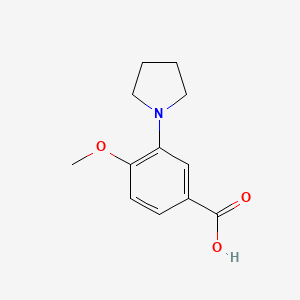![molecular formula C8H12N2O3 B2952720 2-methoxy-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide CAS No. 1251580-33-2](/img/structure/B2952720.png)
2-methoxy-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates. Its oxazole moiety is known for its biological activity, making it a valuable scaffold in drug discovery.
Biology: The compound can be used in biological studies to investigate its effects on various biological pathways and targets.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Industry: The compound can be used as an intermediate in the synthesis of other valuable chemicals and materials.
Wirkmechanismus
Target of Action
The primary target of 2-methoxy-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide is the RET (c-RET) protein . This protein is a receptor tyrosine kinase, which plays a crucial role in cell survival, proliferation, and migration .
Mode of Action
This compound acts as a highly efficient and selective inhibitor of the RET protein . It has been shown to inhibit RET with an IC50 value of approximately 0.4 nM . The compound can specifically inhibit RET signaling and is more effective at inhibiting the proliferation of cells with RET mutations than other multi-kinase inhibitors .
Biochemical Pathways
The compound’s action on the RET protein affects various biochemical pathways. RET is involved in several signaling pathways, including the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways . These pathways play critical roles in cell growth, survival, and differentiation . Therefore, inhibition of RET can lead to changes in these pathways, potentially leading to the suppression of tumor growth .
Pharmacokinetics
It is known that the compound is highly soluble in dmso This suggests that it may have good bioavailability
Result of Action
The inhibition of RET by this compound can lead to the suppression of cell proliferation, particularly in cells with RET mutations . This could potentially result in the suppression of tumor growth in cancers driven by RET mutations .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of other molecules in the environment, such as other drugs or proteins, could potentially affect the compound’s efficacy .
Zukünftige Richtungen
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . These findings suggest that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds . This could provide a direction for future research in the development of clinically viable drugs using this information.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide typically involves the reaction of 2-methoxyacetamide with a suitable oxazole derivative. One common method involves the use of 5-methyl-1,2-oxazole-3-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-methoxyacetamide in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-methoxy-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives, such as alcohols or amines.
Substitution: Substituted derivatives with different functional groups replacing the methoxy group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide: This compound also contains an oxazole ring and has similar chemical properties.
[5-(2-Thienyl)-1,2-oxazol-3-yl]methyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate: Another oxazole derivative with comparable reactivity and applications.
Uniqueness
2-methoxy-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide is unique due to its specific substitution pattern and functional groups. The presence of the methoxy group and the acetamide moiety imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
2-methoxy-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-6-3-7(10-13-6)4-9-8(11)5-12-2/h3H,4-5H2,1-2H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETVJFIGFZCAJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CNC(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-tert-butyl-1,2-oxazol-3-yl)-2-[4-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]phenyl]acetamide](/img/structure/B2952637.png)

![5-[(Z)-(2,4-dichlorophenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B2952640.png)
![2-amino-2-{3-methylbicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B2952642.png)
![Methyl 4-[4-(4-chlorophenyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2952644.png)
![{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(4-methyl-2-phenyl-5-pyrimidinyl)methanone](/img/structure/B2952645.png)

![3-benzyl-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2952649.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}propanamide](/img/structure/B2952651.png)

![3-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B2952655.png)
![2-ethyl-4-hydrazinyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2952656.png)
![6-bromo-4-(dibromomethyl)-5,5-dimethyl-N-(pyridin-2-yl)bicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B2952659.png)
